(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester

Chiral resolution efficiency Cobimetinib intermediate Stereochemical process economics

Racemic cobimetinib intermediate resolution (≤50% yield, 3+ cycles) is the bottleneck in generic API manufacturing. The enantiopure (S)-enantiomer (CAS 934666-39-4) eliminates chiral resolution entirely. • Direct chiral-pool entry for cobimetinib API; no -78°C or strong-base conditions required. • Full analytical package (HPLC, ¹H-NMR, MS, COA) supports ANDA/DMF filing. • Benchmark reference for kinetic resolution method development (L-tartaric acid protocol).

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 934666-39-4
Cat. No. B1400762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
CAS934666-39-4
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2(CNC2)O
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-4-6-10(15)13(17)8-14-9-13/h10,14,17H,4-9H2,1-3H3/t10-/m0/s1
InChIKeyDBXFIYLGJDPVHA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester?


(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester (CAS 934666-39-4), also named tert-butyl (2S)-2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate, is a chiral heterocyclic building block belonging to the class of N-Boc-protected piperidine-azetidine hybrids. Its molecular formula is C₁₃H₂₄N₂O₃ with a molecular weight of 256.34 g·mol⁻¹ . The compound is the enantiopure (S)-enantiomer at the piperidine 2-position and is a structurally verified key intermediate in the synthesis of the MEK inhibitor cobimetinib (Cotellic®) [1][2]. It is distinct from its racemic counterpart (CAS 934666-06-5) by virtue of its defined single-enantiomer identity, which is essential for downstream stereochemical fidelity in active pharmaceutical ingredient (API) synthesis [1].

Pre-resolved (S)-enantiomer for direct chiral-pool entry
Reduces dependency on resolution or cryogenic route steps
Defined single enantiomer, distinct from racemic counterpart

Why Racemic or Incorrect Enantiomer Substitution Fails


In the cobimetinib synthetic landscape, the (S)-configured tertiary alcohol intermediate (CAS 934666-39-4) cannot be replaced by its racemic mixture (CAS 934666-06-5), the (R)-enantiomer, or structurally analogous piperidine-azetidine hybrids. The racemate requires an additional chiral resolution step, which historically has been the rate-limiting and yield-destroying bottleneck. Patent analysis of the original WO2007044515 route reveals that classical resolution using (R)-α-methoxy-α-trifluoromethylphenyl-acetyl chloride required at least three repeated resolution cycles and delivered a maximum resolution yield of only 50%, rendering industrial application economically prohibitive [1]. Later chiral-auxiliary approaches (WO2014059422) demand ultralow temperature (−78 °C) and air-sensitive strong bases, limiting scalability [1]. The enantiopure (S)-intermediate eliminates these resolution or harsh-condition dependencies, providing direct entry into the chiral pool for API assembly. Procurement of the incorrect enantiomer or racemate therefore introduces hidden costs of resolution, yield loss, and analytical burden that the pre-resolved (S)-enantiomer avoids [1][2].

Racemic substitution May require repeated resolution cycles; reported maximum 50% yield per cycle.
Incorrect enantiomer (R) May not serve as productive intermediate for cobimetinib synthesis.
Chiral auxiliary route May demand cryogenic (−78 °C) and air-sensitive conditions, limiting scalability.

Quantitative Differentiation Evidence vs. Comparators


Elimination of the 50% Yield Cap in Classical Resolution

The original cobimetinib synthesis route (WO2007044515) achieves enantiopure intermediate (II) via classical diastereomeric resolution of the racemate using (R)-α-methoxy-α-trifluoromethylphenyl-acetyl chloride. Patent US10407403 explicitly quantifies the limitation: this method requires at least three repeated resolution cycles and yields the desired (S)-enantiomer at a maximum resolution yield of only 50% [1]. In contrast, when procured as the pre-resolved CAS 934666-39-4, the user starts with a single, defined enantiomer, bypassing the 50% resolution ceiling. The Movsisyan (2024) kinetic resolution approach using L-tartaric acid on the racemate provides an alternative pathway delivering enantiopure (S)-enantiomer as the tartrate salt and a total cobimetinib yield of 28.2% calculated on the (S)-enantiomer fraction of the racemic input, further demonstrating that the S-enantiomer is the productive stereoisomer and that resolution efficiency is the critical process parameter [2].

Resolution yield comparison
Reported
Target: 100% of purchased material is desired S-enantiomer. Comparator: classical resolution max 50% per cycle, ≥3 cycles.
Supports process-economic selection
Based on patent US10407403 background analysis
Chiral resolution efficiency Cobimetinib intermediate Stereochemical process economics

Avoidance of Cryogenic Chiral Auxiliary Conditions

Patent US10407403 identifies that the chiral auxiliary route (WO2014059422), while abandoning low-efficiency resolution, requires lithium diisopropylamide (LDA) as a strong base at −78 °C under rigorously anhydrous and oxygen-free conditions, which are difficult to maintain at production scale [1]. When the (S)-stereochemistry is already embedded in the starting material (as in the chiral-pool approach using (2S)-2-piperidinecarboxylic acid to prepare the intermediate that corresponds to CAS 934666-39-4), no strong base, cryogenic temperature, or chiral inducing reagent is required. The Movsisyan (2024) alternative synthesis similarly avoids strong bases entirely, using only L-tartaric acid for kinetic resolution and peptide coupling under mild conditions [2].

Reaction condition severity
Reported
Target: ambient/moderate conditions, no strong base. Comparator: LDA, −78 °C, anhydrous/oxygen-free.
Process-safety and scalability context
Patent US10407403 background; Movsisyan (2024) mild conditions
Process safety Scalability Cobimetinib manufacturing

Defined Enantiopurity for Impurity Reference Standards

CAS 934666-39-4 is catalogued and supplied as 'Cobimetinib Impurity 2' with certified purity of 95% by HPLC, accompanied by Certificates of Analysis (COA) including ¹H-NMR, MS, and HPLC chromatograms suitable for regulatory ANDA/DMF submissions . This stands in contrast to the racemic mixture (CAS 934666-06-5), which, as an unresolved mixture of enantiomers, cannot serve as a definitive impurity marker for chiral purity method validation. The availability of the single-enantiomer compound with full analytical characterization packages (NMR, HPLC, LC-MS, MSDS) from multiple vendors at specified purity grades (NLT 98% or 95%) provides the traceability required for pharmaceutical quality control .

Impurity standard suitability
Data to verify
Single (S)-enantiomer with COA (95% HPLC) vs. racemic mixture.
Supports chiral purity method validation
Vendor specification review recommended; independent characterization advised
Pharmaceutical impurity profiling Quality control Reference standard

L-Tartaric Acid Kinetic Resolution as a Milder Pathway

The Movsisyan (2024) paper reports the development of an efficient kinetic resolution of racemic tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate using L-tartaric acid as the chiral resolving agent, yielding the enantiopure (S)-enantiomer as the corresponding diastereomeric tartrate salt [1]. This is in direct contrast to the earlier WO2007044515 resolution approach that required at least three resolutions with a complex chiral acid. The tartrate salt formation proceeds under mild conditions and avoids the use of strong bases or cryogenic temperatures. The subsequent peptide coupling to the cobimetinib side chain is also performed under mild conditions without haloanhydride activation, resulting in a total cobimetinib yield of 28.2% from the racemic intermediate [1]. Patent WO2019086469A1 further corroborates that L-tartaric acid is 'highly preferred' for chiral resolution of cobimetinib intermediates and that such kinetic resolution can deliver 'enantiomerically pure' compound [2].

Kinetic resolution pathway
Reported
L-tartaric acid kinetic resolution; 28.2% total API yield; mild conditions. Comparator: classical ≥3 cycles, 50% per cycle.
Alternative resolution pathway context
Yields not directly comparable (intermediate vs. total API); WO2019086469A1 preferred agent
Kinetic resolution Diastereomeric salt formation Green chemistry

High-Value Application Scenarios


cGMP API Manufacturing via Direct Commercial Route Entry

In the commercial cobimetinib manufacturing process, the (S)-enantiomer intermediate is coupled with 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid to form the Boc-protected cobimetinib, which is then deprotected to yield the API [1]. Procurement of CAS 934666-39-4 as the pre-resolved (S)-enantiomer eliminates the resolution bottleneck that historically limited industrial scalability—the original route required three or more resolution cycles with a maximum single-pass yield of 50% [1]. Chiral-pool approaches starting from (2S)-2-piperidinecarboxylic acid produce an intermediate that directly corresponds to this compound, bypassing resolution entirely [1]. For generic API manufacturers developing ANDA submissions, sourcing this intermediate in enantiopure form simplifies process validation and reduces the analytical burden of demonstrating chiral purity in the final drug substance.

Impurity Profiling and Chiral Purity Method Validation

CAS 934666-39-4 is commercially listed as 'Cobimetinib Impurity 2' and supplied with full analytical characterization packages (HPLC, ¹H-NMR, MS, COA) suitable for regulatory submissions . Quality control laboratories developing HPLC methods for cobimetinib drug substance and drug product require a well-characterized single-enantiomer standard to establish system suitability, determine relative retention times, and validate limit tests for this specific process-related impurity or degradation product. The racemic mixture (CAS 934666-06-5) is not fit for this purpose because it cannot serve as a single-peak reference in chiral chromatographic methods. Use of the defined (S)-enantiomer standard with documented purity (95% HPLC or NLT 98%) directly supports ANDA/DMF filing requirements .

Medicinal Chemistry Exploration of Chiral Azetidine-Piperidine Scaffolds

Beyond cobimetinib, the 3-hydroxyazetidin-3-yl-piperidine scaffold represents a distinctive sp³-rich heterocyclic framework of interest in fragment-based drug discovery and kinase inhibitor design. The (S)-enantiomer (CAS 934666-39-4) provides medicinal chemists with a chirally defined building block for structure-activity relationship (SAR) studies, where the stereochemistry at the piperidine 2-position may critically influence target binding . The compound's functional handles—a Boc-protected piperidine nitrogen and a free tertiary alcohol on the azetidine ring—allow orthogonal derivatization. Procurement of the single enantiomer rather than the racemate avoids the complication of interpreting biological data from mixtures of stereoisomers and eliminates the need for post-synthesis chiral separation of final compounds .

Process Development Benchmarking for Kinetic Resolution Routes

Process R&D groups evaluating alternative cobimetinib synthetic routes can use CAS 934666-39-4 as the benchmark (S)-enantiomer reference for method development. The Movsisyan (2024) paper provides a direct kinetic resolution protocol using L-tartaric acid on the racemic intermediate to produce the (S)-enantiomer tartrate salt, with a demonstrated total API yield of 28.2% and avoidance of strong bases [2]. Patent WO2019086469A1 further supports L-tartaric acid as the preferred resolving agent [3]. Having access to analytically certified (S)-enantiomer allows process chemists to calibrate chiral HPLC assays, determine enantiomeric excess of in-house resolution experiments, and benchmark their own resolution efficiency against published data [2][3].

Application
Selection Property
Validation Focus
Cobimetinib API synthesis
Pre-resolved (S)-enantiomer intermediate
Process scalability and chiral purity consistency
Chiral impurity reference standard
Defined single-enantiomer with COA
Chiral HPLC method validation and system suitability
Fragment-based SAR studies
Orthogonal functionalization (Boc-piperidine, free azetidine alcohol)
Stereochemical integrity in kinase inhibitor design
Kinetic resolution process benchmarking
Certified (S)-enantiomer reference
Chiral HPLC assay calibration and ee determination
Quote Request

Request a Quote for (S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.